Methyl(3-phenylacryloyl)carbamyl chloride
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Overview
Description
Methyl(3-phenylacryloyl)carbamyl chloride is a chemical compound characterized by the presence of a carbamoyl chloride group attached to a methylated phenylacryloyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-phenylacryloyl)carbamyl chloride typically involves the reaction of an appropriate amine with phosgene or a similar chlorinating agent. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2\text{]}+\text{Cl}- ] Alternatively, the compound can be synthesized by the addition of hydrogen chloride to an isocyanate: [ \text{RNCO} + \text{HCl} \rightarrow \text{RNHCOCl} ]
Industrial Production Methods: Industrial production of carbamoyl chlorides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene or other chlorinating agents in a controlled environment is common .
Chemical Reactions Analysis
Types of Reactions: Methyl(3-phenylacryloyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols, phenols, and amines to form corresponding carbamates and ureas.
Hydrolysis: Reacts with water to form carbamic acids and hydrochloric acid.
Oxidation and Reduction: Can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Alcohols and Phenols: React under mild conditions to form carbamates.
Amines: React to form ureas and substituted ureas.
Major Products:
Carbamates: Formed from reactions with alcohols and phenols.
Ureas: Formed from reactions with amines.
Carbamic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Methyl(3-phenylacryloyl)carbamyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of amide-containing molecules and heterocycles.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl(3-phenylacryloyl)carbamyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups attached to the nitrogen.
Ethylcarbamoyl Chloride: Contains an ethyl group instead of a methyl group.
Phenylcarbamoyl Chloride: Contains a phenyl group attached to the nitrogen.
Uniqueness: Methyl(3-phenylacryloyl)carbamyl chloride is unique due to the presence of the phenylacryloyl moiety, which imparts specific reactivity and properties not found in simpler carbamoyl chlorides .
Properties
CAS No. |
54256-42-7 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
N-methyl-N-(3-phenylprop-2-enoyl)carbamoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c1-13(11(12)15)10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
VNWREJGHKGOVEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
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